molecular formula C20H23N3O3 B2866767 Ethyl 4-{[2-(1H-indol-3-YL)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 847462-27-5

Ethyl 4-{[2-(1H-indol-3-YL)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2866767
CAS No.: 847462-27-5
M. Wt: 353.422
InChI Key: PWBPWWYZNUUNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound that features both indole and pyrrole moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Scientific Research Applications

Ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(1H-indol-3-YL)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the coupling of an indole derivative with a pyrrole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the carboxyl group of the indole derivative and the amino group of the pyrrole derivative . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, amines, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(1H-indol-3-YL)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, the compound’s structure allows it to interact with DNA and proteins, potentially leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its combination of indole and pyrrole moieties, which confer a wide range of biological activities

Properties

IUPAC Name

ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-4-26-20(25)18-12(2)17(13(3)23-18)19(24)21-10-9-14-11-22-16-8-6-5-7-15(14)16/h5-8,11,22-23H,4,9-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBPWWYZNUUNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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